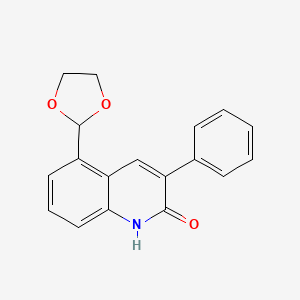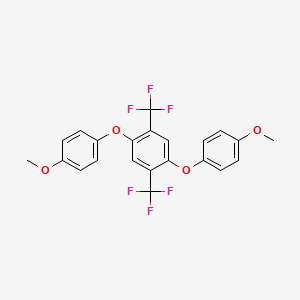
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one, 85% (hereafter referred to as 5-DQ85) is a novel organic compound with potential applications in scientific research. It is a derivative of quinolin-2-one, which is a heterocyclic compound containing a quinoline ring and an oxygen atom. 5-DQ85 has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Wissenschaftliche Forschungsanwendungen
5-DQ85 has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of various organic compounds, such as pyrimidine derivatives, quinoline derivatives, and triazolo-benzimidazole derivatives. It has also been used in the synthesis of various pharmaceuticals, such as antimalarial drugs and anti-tuberculosis agents.
Wirkmechanismus
The mechanism of action of 5-DQ85 is not yet fully understood. However, it is believed to act as a pro-drug, meaning that it is converted to an active form by an enzyme in the body. This active form then binds to specific receptors in the body, triggering a cascade of biochemical reactions that result in the desired physiological effects.
Biochemical and Physiological Effects
5-DQ85 has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of pro-inflammatory molecules. In addition, it has been found to exhibit anti-inflammatory and anti-allergic properties, as well as antifungal and anti-bacterial activities.
Vorteile Und Einschränkungen Für Laborexperimente
5-DQ85 has several advantages for use in lab experiments. It is easy to synthesize, has a high purity, and is stable in a wide range of conditions. It is also relatively non-toxic and has low bioaccumulation potential. However, it is not water soluble and can be difficult to work with in aqueous solutions.
Zukünftige Richtungen
5-DQ85 has potential for further research in several areas. It could be studied for its potential as an anti-cancer agent, as well as its ability to modulate the immune system. It could also be studied for its potential applications in drug delivery systems, as well as its ability to interact with other drugs and biological molecules. Additionally, it could be studied for its potential applications in the design of novel materials, such as polymers and nanomaterials. Finally, it could be studied for its potential applications in the production of biofuels and other green energy sources.
Synthesemethoden
5-DQ85 can be synthesized using a two-step process. The first step involves the conversion of 1-chloro-3-phenyl-5-methoxy-2-quinolinecarboxylic acid to 5-chloro-3-phenyl-1(H)-quinolin-2-one with the use of a base. In the second step, the 5-chloro-3-phenyl-1(H)-quinolin-2-one is then reacted with 1,3-dioxole to give 5-(1,3-dioxolyl)-3-phenyl-1(H)-quinolin-2-one.
Eigenschaften
IUPAC Name |
5-(1,3-dioxolan-2-yl)-3-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-14(12-5-2-1-3-6-12)11-15-13(18-21-9-10-22-18)7-4-8-16(15)19-17/h1-8,11,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFPJDOEEQTBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C3C=C(C(=O)NC3=CC=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolyl)-3-phenyl-1(H)-quinolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate trihydrate SKJ-3](/img/structure/B6301850.png)
![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)



![2-[3-(4-Formylmorpholinyl)]-2-fluoro-diethyl malonate](/img/structure/B6301902.png)



![5,5'-Thiobis-[3-(trifluoromethyl)-1,2,4-thiadiazole]](/img/structure/B6301920.png)

![Diethyl [bis-(O-diphenylphosphate)ethyl]aminomethylphosphonate](/img/structure/B6301936.png)
![1,3-Dioxolo-2,2-difluoro-[4,5-g]-6-methyl-quinoline](/img/structure/B6301941.png)